

Linarin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

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Abstract

Linarin, a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities. With demonstrated anti-inflammatory, neuroprotective, and anti-cancer properties, **linarin** presents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of **linarin**, including its chemical identity, established biological activities, and mechanisms of action. Detailed experimental methodologies from key studies are presented to facilitate further research and development. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of **linarin**'s therapeutic potential.

Chemical Identity

Linarin, also known by its synonyms Acacetin-7-O-rutinoside and Buddleflavonoloside, is a flavone glycoside found in various plant species.[1]

- IUPAC Name: 5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4one[1][2]
- CAS Number: 480-36-4[1][3][4][5]
- Molecular Formula: C₂₈H₃₂O₁₄[2][3][4][6]



Molecular Weight: 592.55 g/mol [3][4]

Property	Value	Source
Appearance	Yellow powder	[1]
Purity	≥95%	[6]
Solubility	DMSO: 10 mg/ml	[6]
DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml	[6]	
Ethanol: slightly soluble	[6]	_
DMF: slightly soluble	[6]	_
Storage	-20°C	[6]

Pharmacological Activities and Mechanisms of Action

Linarin exhibits a broad spectrum of biological effects, which are summarized below. The quantitative data from various studies are presented in the subsequent tables.

Anti-Inflammatory Activity

Linarin has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models.[7] A key mechanism is the inhibition of the NF- κ B (nuclear factor-kappa B) signaling pathway, a central regulator of inflammation.[8][9] **Linarin** has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF- α), interleukin-1 beta (IL-1 β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated cells.[10] Studies have also indicated its role in mitigating acute lung injury and acute kidney injury by suppressing oxidative stress and inflammation.[8][11]



Assay	Model	Effect	Concentrati on/Dose	Result	Reference
COX-2 Inhibition	In vitro	Inhibition of COX-2	50 μg/mL	55.35% inhibition	[12][13][14]
Pro- inflammatory Cytokine Reduction	CCl ₄ -induced HepG2 cells	Reduction of IL-6	High dose	~34% decrease	[15]
Pro- inflammatory Cytokine Reduction	CCl ₄ -induced HepG2 cells	Reduction of IL-1β	High dose	~55% decrease	[15]
Acute Lung Injury	LPS-induced mice model	Attenuation of ALI	12.5, 25, and 50 mg/kg	Dose- dependent reduction in inflammation	[8][16]

Neuroprotective Effects

Linarin has shown significant promise in the context of neurodegenerative diseases, particularly Alzheimer's disease.[1][2] Its neuroprotective effects are largely attributed to the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][6] By inhibiting AChE, **linarin** increases acetylcholine levels in the brain, a key therapeutic strategy in managing Alzheimer's disease.[17] Furthermore, **linarin** has been found to protect neuronal cells from amyloid-β-induced neurotoxicity through the activation of the PI3K/Akt signaling pathway.[6][10]



Assay	Model	Effect	Concentrati on/Dose	Result	Reference
AChE Inhibition	In vitro (mouse brain)	IC50	3.801 ± 1.149 µM	Potent inhibition	[10][18][19] [20]
Dyskinesia Recovery	AlCl₃-induced Alzheimer's zebrafish model	Dyskinesia Recovery Rate	Not specified	88.0%	[1][2]
AChE Inhibition	AlCl ₃ -induced Alzheimer's zebrafish model	AChE Inhibition Rate	Not specified	74.5%	[1][2]
Neuroprotecti on	Aβ(25-35)- induced PC12 cells	Increased cell viability	0.1, 1.0, and 10 μM	Dose- dependent protection	[6][10]

Anti-Cancer Activity

Linarin has been investigated for its anti-cancer properties and has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[3] A notable mechanism is the sensitization of cancer cells to TRAIL (Tumor necrosis factor-Related Apoptosis-Inducing Ligand)-induced apoptosis.[4][21] **Linarin**, in combination with TRAIL, has been shown to enhance the cleavage of caspases-3, -8, and -9, and PARP, leading to apoptosis in human glioma cells.[4][21] This effect is mediated, in part, by the generation of reactive oxygen species (ROS) and the activation of both intrinsic and extrinsic apoptosis pathways.[4]

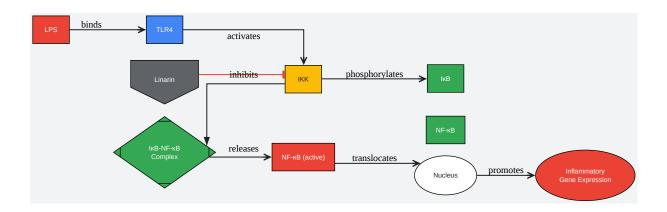


Assay	Model	Effect	Concentrati on/Dose	Result	Reference
Cytotoxicity	U87MG human glioma cells	Potentiation of TRAIL- induced cytotoxicity	5 μM Linarin + 80 ng/ml TRAIL	52.36 ± 1.58% cytotoxicity	[4][21]
Apoptosis Induction	U87MG human glioma cells	Potentiation of TRAIL- induced apoptosis	5 μM Linarin + 80 ng/ml TRAIL	68.50 ± 1.23% apoptosis	[4][21]
ROS Generation	U87MG human glioma cells	ROS generation	5 μM Linarin + 80 ng/ml TRAIL	39.86 ± 2.32% increase	[4][21]
Cell Growth	LNCaP prostate cancer cells	Inhibition of cell growth	5-100 μΜ	43-77% inhibition	[3]
Cell Growth	DU145 prostate cancer cells	Inhibition of cell growth	5-100 μΜ	39-49% inhibition	[3]

Key Signaling Pathways and Mechanisms Inhibition of NF-κB Signaling Pathway

Linarin's anti-inflammatory effects are significantly mediated through the downregulation of the NF-κB pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[22] Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[23][24][25] **Linarin** has been shown to prevent the degradation of IκBα, thereby inhibiting NF-κB activation and subsequent inflammatory responses.[8][10]





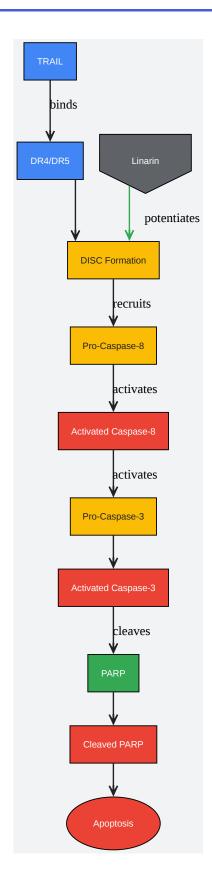
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Caption: **Linarin** inhibits the NF-kB signaling pathway.

Sensitization to TRAIL-Induced Apoptosis

Linarin enhances the apoptotic effects of TRAIL in cancer cells. TRAIL initiates apoptosis by binding to its death receptors (DR4/DR5), leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of caspase-8.[26] Activated caspase-8 can then either directly activate executioner caspases like caspase-3 or cleave Bid to tBid, which triggers the mitochondrial (intrinsic) apoptosis pathway. **Linarin** potentiates this process, leading to increased cleavage of caspases and PARP, and a reduction in anti-apoptotic proteins.[4][21]





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Caption: Linarin potentiates TRAIL-induced apoptosis.



Detailed Methodologies for Key Experiments In Vivo Model of LPS-Induced Acute Lung Injury

This protocol is based on studies investigating the anti-inflammatory effects of **linarin** in a murine model of acute lung injury.[16]

- Animal Model: Male C57BL/6 mice (6-8 weeks old, 18-20 g).
- Acclimatization: Mice are housed for at least one week under controlled conditions (12h light/dark cycle, 25°C, ad libitum access to food and water).
- **Linarin** Administration: **Linarin** is administered via oral gavage for 3 consecutive days at doses of 12.5, 25, and 50 mg/kg. The control group receives saline.[16]
- Induction of ALI: 3 hours after the final **linarin** administration, mice are anesthetized, and 10 μg of LPS in 50 μl of PBS is instilled intranasally to induce lung injury. The control group receives 50 μl of normal saline.[16]
- Sample Collection: 24 hours after LPS instillation, mice are sacrificed. Bronchoalveolar lavage fluid (BALF) and lung tissue samples are collected for analysis of inflammatory markers, such as cytokine levels (TNF-α, IL-6), myeloperoxidase activity, and histological examination.

In Vitro TRAIL-Induced Apoptosis Assay

This protocol is derived from studies on the pro-apoptotic effects of **linarin** in human glioma cells.[4][21]

- Cell Line: U87MG human glioma cells.[4][21]
- Cell Culture: Cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
- Treatment: Cells are treated with a non-cytotoxic dose of **linarin** (e.g., 5 µM) in combination with TRAIL (e.g., 80 ng/ml).[4][21] Control groups include untreated cells, cells treated with **linarin** alone, and cells treated with TRAIL alone.



- Cytotoxicity Assay: Cell viability is assessed using the MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) assay after a specified incubation period (e.g., 24 hours).
 [4]
- Apoptosis Analysis: Apoptosis is quantified by flow cytometry using Annexin V/Propidium lodide (PI) staining.[4]
- Western Blot Analysis: Protein lysates are collected to analyze the expression levels of key apoptosis-related proteins, including cleaved caspases-3, -8, -9, PARP, and Bcl-2 family proteins.[4][21]

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's colorimetric method used to determine the AChE inhibitory activity of **linarin**.[10][18]

- Enzyme Source: Acetylcholinesterase from a suitable source (e.g., mouse brain homogenate).[18]
- Reagents:
 - Acetylthiocholine iodide (ATCI) as the substrate.
 - 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
 - Phosphate buffer (pH 8.0).
 - Linarin at various concentrations.
- Procedure:
 - The reaction mixture containing the enzyme, DTNB, and linarin (or buffer for control) is pre-incubated.
 - The reaction is initiated by adding the substrate, ATCI.
 - The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.



- The absorbance of the yellow product is measured spectrophotometrically at a specific wavelength (e.g., 412 nm) over time.
- Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of **linarin**. The IC₅₀ value (the concentration of **linarin** that inhibits 50% of the enzyme activity) is calculated from the dose-response curve.[10][19]

Conclusion

Linarin is a promising natural compound with a well-defined chemical structure and a diverse range of pharmacological activities. Its mechanisms of action, particularly the inhibition of the NF-kB pathway and the sensitization of cancer cells to TRAIL-induced apoptosis, make it an attractive candidate for further investigation in the fields of inflammation, neurodegenerative diseases, and oncology. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals to design and execute further studies to unlock the full therapeutic potential of **linarin**.

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- To cite this document: BenchChem. [Linarin: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7760091#linarin-iupac-name-and-cas-number]

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